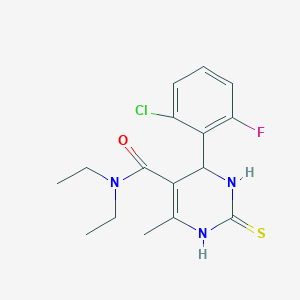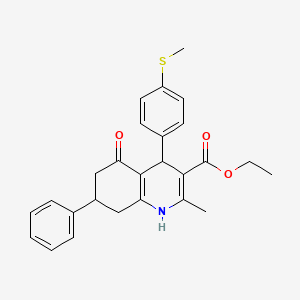![molecular formula C17H26N2O4 B4052426 2-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B4052426.png)
2-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-2-(hydroxymethyl)-1,3-propanediol
Descripción general
Descripción
2-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-2-(hydroxymethyl)-1,3-propanediol is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.18925731 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallography and Thermodynamics
Research in crystallography and thermodynamics has explored the properties of orientationally disordered crystals, such as those formed between related compounds like 2-amino-2-methyl-1,3-propanediol (AMP) and 1,1,1-tris(hydroxymethyl)propane. These studies focus on the experimental phase diagrams, intermolecular interactions, and the thermodynamic analysis based on enthalpy–entropy compensation theory, contributing valuable insights into the molecular packing and stability of mixed crystals under various conditions (Salud et al., 1997).
Catalysis and Chemical Synthesis
The catalytic hydrogenation of dimethyl malonate to 1,3-propanediol, which serves as a vital monomer for commodity polymers, represents an alternative route for producing important industrial chemicals. Research has disclosed the catalytic reaction network for this process, revealing the role of copper species in the catalyst and the selectivity mechanisms involved. This work contributes to the design of more efficient catalysts for the selective hydrogenation of various substrates (Zheng et al., 2017).
Novel Compounds with Biological Activities
Synthetic chemistry efforts have led to the development of new compounds incorporating the indole motif, with various biological activities being investigated. For example, the synthesis of indole-containing derivatives with potential antimicrobial properties has been reported. These efforts highlight the versatility of indole derivatives in drug discovery and the development of new therapeutics with targeted biological activities (Behbehani et al., 2011).
Advanced Materials
The study of hydrogen bonding in compounds closely related to the one has implications for the development of advanced materials. Research in this area provides insights into the molecular structure and interactions that govern the properties of materials, which can be critical for applications in energy storage, pharmaceuticals, and more (Fernandes et al., 2002).
Propiedades
IUPAC Name |
2-[[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-12-13(2)19(16-6-4-3-5-15(12)16)8-14(23)7-18-17(9-20,10-21)11-22/h3-6,14,18,20-23H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTONDKFPGBPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNC(CO)(CO)CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl {3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4052345.png)
![Methyl 1-[2-hydroxy-3-[4-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B4052350.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine](/img/structure/B4052355.png)
![ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4052361.png)
![4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-N-(1-methyl-1H-pyrazol-4-yl)benzamide](/img/structure/B4052365.png)
![5-chloro-2-{1-[(4-iodophenyl)amino]ethyl}phenol](/img/structure/B4052370.png)
![1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-isopropoxy-2-propanol hydrochloride](/img/structure/B4052373.png)
![1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4052385.png)

![N'-(2-imidazo[1,2-a]pyridin-2-ylethyl)-N,N-dimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4052414.png)



![[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetic acid](/img/structure/B4052442.png)
